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Compound of Interest

Compound Name: Flurocitabine

Cat. No.: B1673482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Flurocitabine, also known by its National Service Center number NSC-166641 and its

chemical name 2,2'-Anhydro-5-fluoro-1-β-D-arabinofuranosylcytosine, is a synthetic pyrimidine

nucleoside analog. It is structurally related to cytarabine and 5-fluorouracil, two widely used

anticancer agents. Flurocitabine has been investigated for its potential as an antineoplastic

and antifungal agent. Its mechanism of action is primarily attributed to the inhibition of nucleic

acid synthesis. This guide provides a comprehensive overview of the technical data available

for Flurocitabine, focusing on its chemical properties, synthesis, mechanism of action, and

available preclinical data.

Chemical and Physical Properties
Flurocitabine is a fluorinated derivative of cytarabine. Its key chemical and physical properties

are summarized in the table below.
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Property Value Reference

CAS Number 37717-21-8 [1][2]

Molecular Formula C₉H₁₀FN₃O₄ [1]

Molecular Weight 243.19 g/mol [1]

IUPAC Name

4-amino-1-((2R,3R,4S,5R)-3,4-

dihydroxy-5-

(hydroxymethyl)tetrahydrofura

n-2-yl)-5-fluoro-1,2-

dihydropyrimidin-2-one

Synonyms

NSC-166641, 2,2'-Anhydro-5-

fluoro-1-β-D-

arabinofuranosylcytosine, 5-

Fluorocyclocytidine

[3]

Appearance White to off-white powder

Solubility
Soluble in water and polar

organic solvents

Synthesis of Flurocitabine
The synthesis of Flurocitabine typically starts from 5-fluorocytidine. Two primary methods

have been described in the literature.

Method 1: Reaction with Partially Hydrolyzed POCl₃
This method involves the reaction of 5-fluorocytidine with partially hydrolyzed phosphorus

oxychloride (POCl₃) in a suitable solvent system.

Experimental Protocol:

Preparation of Reagent: Partially hydrolyzed POCl₃ is prepared by carefully adding a

controlled amount of water to POCl₃.
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Reaction: 5-fluorocytidine is suspended in a solvent such as ethyl acetate,

dimethylformamide (DMF), or acetonitrile.

The partially hydrolyzed POCl₃ is added to the suspension.

Reflux: The reaction mixture is heated to reflux and maintained at that temperature for a

specified period.

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the

product is isolated through standard work-up procedures, which may include filtration,

extraction, and crystallization. Purification is typically achieved by recrystallization or column

chromatography.

Method 2: Two-Step Synthesis via an Acetoxy
Intermediate
This alternative synthesis route involves the formation of an acetoxy intermediate followed by

hydrolysis.

Experimental Protocol:

Formation of the Acetoxy Intermediate: 5-fluorocytidine is reacted with o-acetoxybenzoyl

chloride or 2-acetoxy-isobutyryl chloride in refluxing acetonitrile. This reaction yields the 2'-O-

acetyl-3',5'-di-O-benzoyl-5-fluorocytidine intermediate.

Hydrolysis: The intermediate is then hydrolyzed using methanolic HCl. This step removes the

protecting groups and facilitates the anhydro ring formation, yielding Flurocitabine.

Isolation and Purification: The final product is isolated and purified using standard techniques

as described in Method 1.

A schematic representation of the synthesis workflow is provided below.

Synthesis pathways of Flurocitabine.

Mechanism of Action
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Flurocitabine, as a pyrimidine analog, is believed to exert its cytotoxic and antifungal effects

primarily through the inhibition of DNA synthesis. The proposed mechanism involves

intracellular activation and subsequent interference with key enzymatic pathways.

Intracellular Activation: Flurocitabine is transported into the cell where it is converted to its

active triphosphate form, 5-fluoro-2'-deoxycytidine triphosphate (FdCTP), by cellular kinases.

Inhibition of DNA Polymerase: FdCTP acts as a competitive inhibitor of DNA polymerase. It

mimics the natural substrate, deoxycytidine triphosphate (dCTP), and gets incorporated into

the growing DNA strand.

Chain Termination: The incorporation of FdCTP into the DNA chain leads to the termination

of DNA elongation, thereby halting DNA replication.

Inhibition of Pyrimidine Synthesis: Flurocitabine and its metabolites may also inhibit other

enzymes involved in the de novo and salvage pathways of pyrimidine nucleotide synthesis,

further depleting the pool of essential precursors for DNA and RNA synthesis.

The proposed signaling pathway for the mechanism of action of Flurocitabine is depicted

below.
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Proposed mechanism of action of Flurocitabine.
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Preclinical Data
Limited preclinical data for Flurocitabine (NSC-166641) is publicly available. The primary

source of in vitro anticancer data is the NCI-60 Human Tumor Cell Line Screen conducted by

the Developmental Therapeutics Program (DTP) of the National Cancer Institute (NCI).

In Vitro Anticancer Activity
The NCI-60 screen evaluates the cytotoxic and/or growth-inhibitory effects of compounds

against a panel of 60 human cancer cell lines representing nine different cancer types. The

data is typically presented as GI₅₀ (concentration causing 50% growth inhibition), TGI

(concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell

death).

Experimental Protocol (NCI-60 Screen):

Cell Plating: Human tumor cell lines are seeded into 96-well microtiter plates and incubated

for 24 hours.

Compound Addition: Flurocitabine is added to the plates at five different 10-fold dilutions.

Incubation: The plates are incubated for an additional 48 hours.

Staining and Measurement: The cells are fixed in situ, washed, and stained with

sulforhodamine B (SRB), a protein-binding dye. The absorbance is measured at 515 nm to

determine cell mass.

Data Analysis: The GI₅₀, TGI, and LC₅₀ values are calculated from the dose-response

curves.

A summary of the mean GI₅₀, TGI, and LC₅₀ values for Flurocitabine (NSC-166641) across

the NCI-60 cell lines would be presented here if the data were publicly available and

retrievable. Researchers can query the NCI DTP database for specific data on NSC-166641.

In Vivo Antitumor Activity
Detailed in vivo antitumor activity data for Flurocitabine in animal models is not readily

available in the public domain. Such studies would typically involve the following experimental
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design.

Experimental Protocol (General Xenograft Model):

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Tumor Implantation: Human cancer cell lines are implanted subcutaneously or orthotopically

into the mice.

Treatment: Once tumors reach a palpable size, mice are treated with Flurocitabine at

various doses and schedules (e.g., intraperitoneal or intravenous injections). A control group

receives a vehicle.

Monitoring: Tumor growth is monitored by measuring tumor volume at regular intervals.

Animal body weight and general health are also monitored.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, and the tumors are excised and weighed.

Data Analysis: The antitumor efficacy is assessed by comparing the tumor growth inhibition

in the treated groups to the control group.

Antifungal Activity
Flurocitabine's structural similarity to 5-fluorocytosine, a known antifungal agent, suggests

potential antifungal activity. The minimum inhibitory concentration (MIC) is a key parameter to

quantify this activity.

Experimental Protocol (Broth Microdilution for Antifungal Susceptibility):

Inoculum Preparation: A standardized suspension of the fungal isolate (e.g., Candida

albicans, Cryptococcus neoformans) is prepared.

Drug Dilution: Serial dilutions of Flurocitabine are prepared in a 96-well microtiter plate

containing a suitable broth medium.

Inoculation: Each well is inoculated with the fungal suspension.
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Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for 24-48

hours.

MIC Determination: The MIC is determined as the lowest concentration of the drug that

visibly inhibits fungal growth.

Specific MIC values for Flurocitabine against various fungal species are not widely reported in

publicly accessible literature.

Pharmacokinetics and Metabolism
Detailed pharmacokinetic studies on Flurocitabine in animal models or humans are not

extensively published. A typical preclinical pharmacokinetic study would involve the following.

Experimental Protocol (Rodent Pharmacokinetic Study):

Animal Model: Rats or mice are used.

Drug Administration: A single dose of Flurocitabine is administered intravenously and orally

to different groups of animals.

Blood Sampling: Blood samples are collected at various time points after drug

administration.

Plasma Analysis: The concentration of Flurocitabine and its potential metabolites in plasma

is determined using a validated analytical method (e.g., LC-MS/MS).

Pharmacokinetic Analysis: Pharmacokinetic parameters such as clearance, volume of

distribution, half-life, and oral bioavailability are calculated using non-compartmental or

compartmental analysis.

Metabolism Studies: In vitro studies using liver microsomes or hepatocytes can be

performed to identify the metabolic pathways and the enzymes involved in the metabolism of

Flurocitabine.

The workflow for a typical pharmacokinetic study is illustrated below.
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Workflow for a preclinical pharmacokinetic study.

Clinical Trials
A thorough search of clinical trial registries did not reveal any registered clinical trials

specifically for Flurocitabine (CAS 37717-21-8 or NSC-166641). It is possible that the
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compound was evaluated in early-phase trials that were not registered or that its development

was discontinued at the preclinical stage.

Conclusion
Flurocitabine is a pyrimidine nucleoside analog with a clear rationale for potential anticancer

and antifungal activity based on its mechanism of action as an inhibitor of DNA synthesis. While

detailed synthesis protocols are available, the publicly accessible preclinical data, particularly

regarding in vivo efficacy, pharmacokinetics, and specific quantitative measures of activity (IC₅₀

and MIC values), is limited. Further investigation, potentially through direct inquiry to the NCI

Developmental Therapeutics Program for the complete NCI-60 dataset for NSC-166641, is

recommended for researchers interested in the further development of this compound. The lack

of clinical trial data suggests that its therapeutic potential has not been fully explored in a

clinical setting. This guide provides a foundational understanding of Flurocitabine for the

scientific community, highlighting both the known information and the existing data gaps that

warrant further research.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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